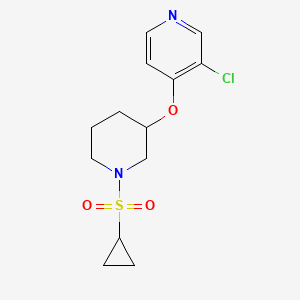![molecular formula C19H18N4O B2585983 quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034553-56-3](/img/structure/B2585983.png)
quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains a quinoline moiety. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each requiring specific reagents and conditions. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline moiety would contribute to the aromaticity of the molecule, while the other rings and functional groups would likely affect its reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinoline moiety and the other functional groups. For example, the quinoline moiety might undergo electrophilic substitution reactions, while the other functional groups might participate in various addition and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline moiety might increase its stability and aromaticity, while the other functional groups might affect its solubility, boiling point, and melting point .科学的研究の応用
Synthesis and Chemical Properties
- Novel synthesis methods have been developed for various quinoline derivatives, demonstrating their potential for creating complex molecules with potential applications in medicinal chemistry and material science. For instance, the convergent synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones starting from isatin and alkyl(aryl/heteroaryl) ketones has been described, achieving yields of up to 95% through cyclocondensation reactions (Bonacorso et al., 2016).
Biological Activities and Applications
- The potential biological activities of quinoline derivatives include cytotoxic effects on human leukocytes at high concentrations, suggesting their relevance in studies related to cancer and immune response modulation (Bonacorso et al., 2016).
- Another study focused on the pharmacological profile of a specific quinoline derivative as a selective metabotropic glutamate (mGlu) receptor antagonist, showing excellent potencies in inhibiting mGlu1 receptor function and occupancy after systemic administration (Lavreysen et al., 2004). This highlights the potential of quinoline derivatives in developing new therapeutics for neurological disorders.
Material Science and Sensor Development
- Novel fluorescing dyes based on the 1H-pyrazolo[3,4-b]quinoline skeleton have been synthesized and investigated for their application as sensors for the fluorescence detection of small inorganic cations in various solvents, demonstrating their utility in analytical chemistry and environmental monitoring (Mac et al., 2010).
Agricultural Applications
- The synthesis and structure elucidation of novel quinolinyl chalcones have been carried out, with studies on their plant growth-promoting effects on selected crops, indicating the potential of these compounds in enhancing agricultural productivity (Hassan et al., 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
quinolin-2-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(17-9-8-13-4-1-2-6-15(13)20-17)22-10-11-23-18(12-22)14-5-3-7-16(14)21-23/h1-2,4,6,8-9H,3,5,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOQTUXCVGSIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


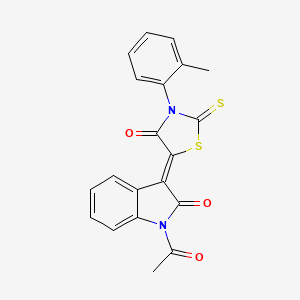
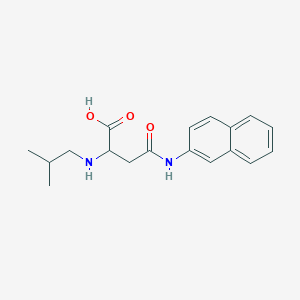
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)
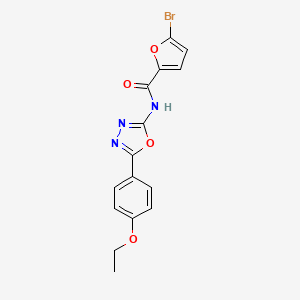
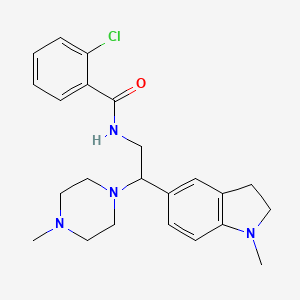
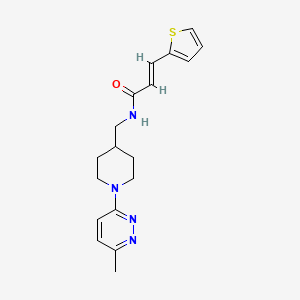
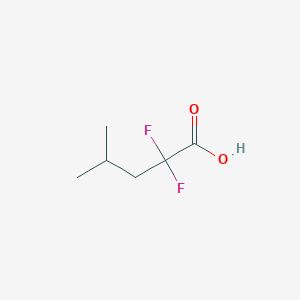
![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2585913.png)
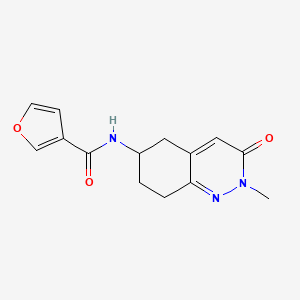
![N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide](/img/structure/B2585915.png)
